molecular formula C20H21F3N2O5S B2416842 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235696-29-3

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2416842
CAS No.: 1235696-29-3
M. Wt: 458.45
InChI Key: LHTSRDHFVKLYOC-VMPITWQZSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

    Synthesis of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

    Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with a trifluoromethoxy-containing reagent under controlled conditions.

    Final sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylate group can be reduced to form saturated derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Substituted trifluoromethoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the trifluoromethoxy group may play crucial roles in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5S/c21-20(22,23)30-17-3-6-18(7-4-17)31(27,28)24-14-15-9-11-25(12-10-15)19(26)8-5-16-2-1-13-29-16/h1-8,13,15,24H,9-12,14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSRDHFVKLYOC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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